molecular formula C14H10N6O B15118011 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B15118011
M. Wt: 278.27 g/mol
InChI Key: WOMFXZPXCPOHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple nitrogen atoms in its structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . Another approach includes the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of catalyst-free and additive-free conditions under microwave irradiation ensures high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of multiple nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access . It may also interfere with cellular pathways by modulating receptor activity or inhibiting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine lies in its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H10N6O/c1-9-17-18-13-11(3-2-8-20(9)13)14-16-12(19-21-14)10-4-6-15-7-5-10/h2-8H,1H3

InChI Key

WOMFXZPXCPOHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.